molecular formula C₁₆H₂₀N₂O B1145191 (S)-Desmethyl Doxylamine CAS No. 437999-64-9

(S)-Desmethyl Doxylamine

Cat. No.: B1145191
CAS No.: 437999-64-9
M. Wt: 256.34
InChI Key:
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Description

(S)-Desmethyl Doxylamine is a derivative of doxylamine, which is an antihistamine commonly used to treat allergies and insomnia. The compound is characterized by the removal of one methyl group from the nitrogen atom in the doxylamine structure, resulting in a secondary amine. This modification can influence the pharmacological properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desmethyl Doxylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-pyridylphenylmethyl methanol.

    Formation of Intermediate: This compound is reacted with 2-chloroethyldimethylamine hydrochloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an organic solvent like toluene under reflux conditions for several hours.

    Final Product: The resulting product is then purified and isolated to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-Desmethyl Doxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-Desmethyl Doxylamine has several scientific research applications:

Mechanism of Action

(S)-Desmethyl Doxylamine exerts its effects primarily through its action as an antihistamine. It competitively inhibits histamine at H1 receptors, thereby reducing allergic symptoms. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid. The compound can cross the blood-brain barrier, leading to central nervous system effects such as sedation .

Comparison with Similar Compounds

Similar Compounds

    Doxylamine: The parent compound, used widely as an antihistamine and sleep aid.

    Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

    Chlorpheniramine: A less sedative antihistamine used for allergy relief.

Uniqueness

(S)-Desmethyl Doxylamine is unique due to its specific structural modification, which can alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This modification may result in differences in potency, duration of action, and side effect profile .

Properties

CAS No.

437999-64-9

Molecular Formula

C₁₆H₂₀N₂O

Molecular Weight

256.34

Synonyms

N,​N-Ddimethyl-​2-​[(S)​-​phenyl-​2-​pyridinylmethoxy]​-ethanamine

Origin of Product

United States

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